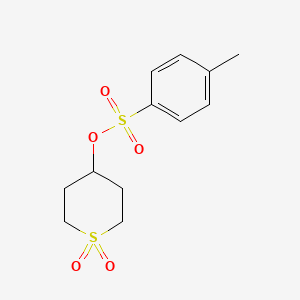
1,1-dioxo-1lambda6-thian-4-yl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O5S2 It is a derivative of thiopyran, a sulfur-containing heterocyclic compound, and is characterized by the presence of a sulfonate group attached to a methylbenzenesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1lambda6-thian-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of tetrahydrothiopyran with a sulfonating agent. One common method is the reaction of tetrahydrothiopyran with chlorosulfonic acid, followed by the addition of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines, and are carried out under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-dioxo-1lambda6-thian-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s sulfur-containing heterocyclic structure may enable it to interact with biological molecules, such as enzymes or receptors, potentially modulating their activity.
相似化合物的比较
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: A related compound with an amine group instead of a sulfonate group.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A derivative with an acetate group.
4-(3,6-Dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline: A compound with a difluoroaniline group.
属性
分子式 |
C12H16O5S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
(1,1-dioxothian-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O5S2/c1-10-2-4-12(5-3-10)19(15,16)17-11-6-8-18(13,14)9-7-11/h2-5,11H,6-9H2,1H3 |
InChI 键 |
XGZIEXLTRVBUGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCS(=O)(=O)CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














